molecular formula C12H12N2 B14121663 4-Methyl-2-(pyridin-3-yl)aniline

4-Methyl-2-(pyridin-3-yl)aniline

Cat. No.: B14121663
M. Wt: 184.24 g/mol
InChI Key: RNDMLVAPZSGYJS-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with a methyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyridin-3-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the direct amination of pyridine derivatives using cupric acetate as a catalyst . This approach allows for the selective amination of β-C(sp2)–H bonds in benzamide derivatives, resulting in moderate to good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki-Miyaura coupling reaction is often employed in industrial settings due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyridin-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

4-Methyl-2-(pyridin-3-yl)aniline is a chemical compound with the molecular formula C12H12N2 . It has applications in chemistry and biology.

Scientific Research Applications

  • Organic Synthesis: this compound is used as a building block in organic synthesis for the preparation of more complex molecules.
  • Ligand Research: It is investigated for its potential as a ligand.
  • Development of Kinase Inhibitors: this compound is a key component in the synthesis of nilotinib and imatinib, which are tyrosine kinase inhibitors used to treat chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) .
  • Permeability Improvement: Studies have explored its use in improving the cell permeability of human neuronal nitric oxide synthase (nNOS) inhibitors .
  • CDK4 and CDK6 Inhibitors: It is used in the creation of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which are potent and selective inhibitors of CDK4 and CDK6 .

Nilotinib and Imatinib Synthesis
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, key intermediates in the synthesis of nilotinib and imatinib, are synthesized using this compound .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyridin-3-yl)aniline involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, facilitating various catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)aniline: Similar structure but with the pyridine ring attached at a different position.

    4-Methyl-3-(pyridin-2-yl)aniline: Another isomer with the methyl group and pyridine ring in different positions.

    N-(4-Methyl-3-(pyridin-2-yl)pyrimidin-2-yl)aniline: A compound with a pyrimidine ring instead of a pyridine ring.

Uniqueness

4-Methyl-2-(pyridin-3-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in synthesis and research.

Biological Activity

4-Methyl-2-(pyridin-3-yl)aniline is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound, drawing on diverse research findings.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a study investigating a series of pyridinyl-anilines found that certain compounds demonstrated potent inhibition of cancer cell proliferation by targeting key signaling pathways involved in tumor growth. The IC50 values for these compounds were reported in the nanomolar range, indicating high potency against various cancer cell lines .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to cancer therapy. For example, derivatives containing the pyridine moiety have shown promising results as inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). One particular derivative achieved an IC50 value of 1.8 nM against EGFR, significantly outperforming existing drugs such as lapatinib .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Key findings include:

  • Substituent Effects : The presence of electron-donating groups on the aniline portion enhances activity, while electron-withdrawing groups tend to decrease it.
  • Pyridine Positioning : Variations in the position of the methyl group on the pyridine ring significantly affect binding affinity and selectivity towards target enzymes .

Table 1: Summary of SAR Findings

CompoundSubstituentsIC50 (nM)Target Enzyme
This compound-CH3 at position 41.8EGFR
Derivative A-Cl at position 387.8HER2
Derivative B-F at position 550CDK4/CDK6

Case Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of a novel derivative of this compound in vitro and in vivo. The results demonstrated a marked reduction in tumor size in xenograft models, with significant apoptosis observed in treated cells compared to controls .

Case Study 2: Pharmacokinetic Profiling

Pharmacokinetic studies highlighted the oral bioavailability and metabolic stability of certain derivatives, suggesting their potential for development into therapeutic agents. Compounds were subjected to ADME (absorption, distribution, metabolism, excretion) profiling revealing favorable characteristics conducive to clinical application .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4-methyl-2-pyridin-3-ylaniline

InChI

InChI=1S/C12H12N2/c1-9-4-5-12(13)11(7-9)10-3-2-6-14-8-10/h2-8H,13H2,1H3

InChI Key

RNDMLVAPZSGYJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=CN=CC=C2

Origin of Product

United States

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